molecular formula C7H6N2 B3350328 2H-Cyclopenta[d]pyridazine CAS No. 270-64-4

2H-Cyclopenta[d]pyridazine

Cat. No.: B3350328
CAS No.: 270-64-4
M. Wt: 118.14 g/mol
InChI Key: KQSREENCGLQTRN-UHFFFAOYSA-N
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Description

2H-Cyclopenta[d]pyridazine is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyridazine ring. Pyridazine derivatives, including this compound, are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Cyclopenta[d]pyridazine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of hydrazones derived from cyclopentanone and hydrazine derivatives. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2H-Cyclopenta[d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-3,6-dione derivatives, while reduction can produce dihydropyridazine derivatives .

Scientific Research Applications

2H-Cyclopenta[d]pyridazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Pyridazine derivatives are explored for their therapeutic potential in treating various diseases, such as hypertension and inflammation.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2H-Cyclopenta[d]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific derivative and its application. For example, some pyridazine derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Uniqueness: 2H-Cyclopenta[d]pyridazine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability and reactivity compared to simpler pyridazine derivatives .

Properties

IUPAC Name

2H-cyclopenta[d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-6-4-8-9-5-7(6)3-1/h1-5,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSREENCGLQTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CNN=CC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341868
Record name 2H-Cyclopenta[d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270-64-4
Record name 2H-Cyclopenta[d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Cyclopenta[d]pyridazine
Reactant of Route 2
2H-Cyclopenta[d]pyridazine
Reactant of Route 3
2H-Cyclopenta[d]pyridazine
Reactant of Route 4
2H-Cyclopenta[d]pyridazine
Reactant of Route 5
2H-Cyclopenta[d]pyridazine
Reactant of Route 6
2H-Cyclopenta[d]pyridazine

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